6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro-
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Overview
Description
6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Mechanism of Action
Target of Action
Dehydroxy-(chloro) Penciclovir, also known as 2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one or Penciclovir Impurity A, primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for causing various herpesvirus infections.
Mode of Action
The compound’s mode of action involves a series of biochemical reactions. Initially, it is inactive. Upon entering a cell infected with HSV-1 or HSV-2, the viral thymidine kinase phosphorylates Dehydroxy-(chloro) Penciclovir to a monophosphate form . This is the rate-limiting step in the activation of the compound . Cellular kinases then convert this monophosphate form into the active Dehydroxy-(chloro) Penciclovir triphosphate .
The activated Dehydroxy-(chloro) Penciclovir triphosphate selectively inhibits the viral DNA polymerase by competing with deoxyguanosine triphosphate . This competition impairs the ability of the virus to replicate within the cell .
Biochemical Pathways
The biochemical pathway involved in the action of Dehydroxy-(chloro) Penciclovir is the viral DNA replication pathway. By inhibiting the viral DNA polymerase, the compound disrupts the replication of the viral DNA, thereby preventing the proliferation of the virus .
Pharmacokinetics
It is also known that the volume of distribution of Penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- typically involves multiple steps, including chloromethylation and amination reactionsThe chloromethylation can be achieved using chloromethyl methyl ether or chlorotrimethylsilane in the presence of a metallic chloride catalyst such as FeCl3, ZnCl2, or SnCl4 . The amination step involves reacting the chloromethylated intermediate with ammonia or primary/secondary amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the purine ring or the side chain.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to nucleic acid analogs and enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chloropurine: Another purine derivative with similar structural features but different functional groups.
9-(2-chloroethyl)-2-amino-6-methoxy-1H-purin-6-one: A compound with a similar purine core but different side chains.
Uniqueness
6H-Purin-6-one,2-amino-9-[4-chloro-3-(hydroxymethyl)butyl]-1,9-dihydro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloromethyl and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNXFLMNYSWWKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CCl)N=C(NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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